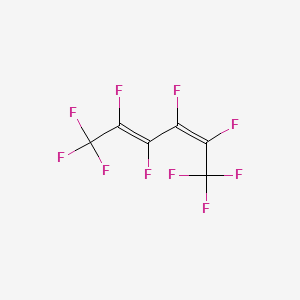![molecular formula C14H20N4O6S B13405046 (2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid is a complex organic compound with a unique structure that includes a thiazole ring, an oxime group, and multiple amide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid typically involves multiple steps, including the formation of the thiazole ring, the introduction of the oxime group, and the coupling of various amide linkages. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions can include nitrile oxides, amines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid include other thiazole derivatives, oxime-containing compounds, and amide-linked molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H20N4O6S |
|---|---|
Poids moléculaire |
372.40 g/mol |
Nom IUPAC |
(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19)/b18-9+ |
Clé InChI |
GGQBZAQDZRIQNC-GIJQJNRQSA-N |
SMILES isomérique |
CC(C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


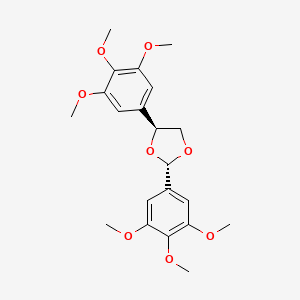
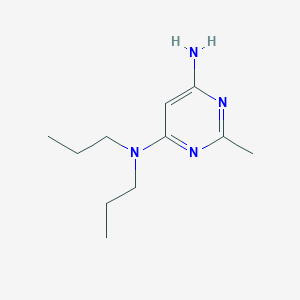
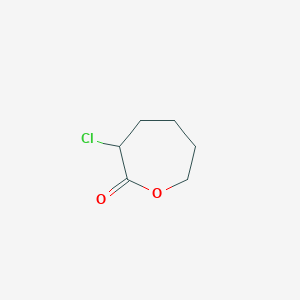
![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)
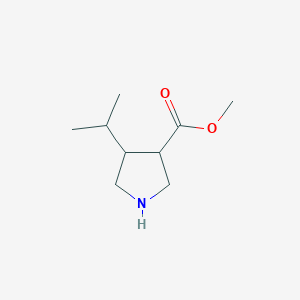

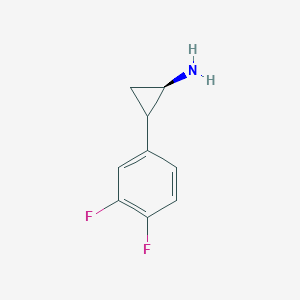
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)
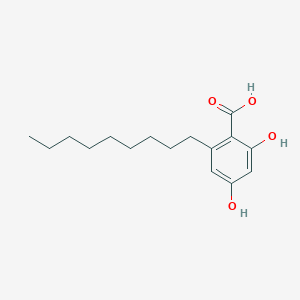
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)
